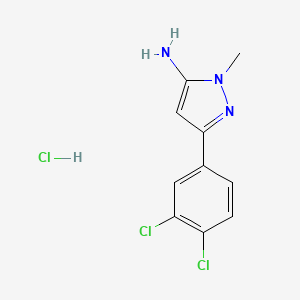

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride

Description

3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-derived compound characterized by a dichlorophenyl substituent at position 3, a methyl group at position 1, and an amine group at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Its synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or nitriles, followed by purification via recrystallization . Key structural features include:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Methyl group at N1: Reduces metabolic degradation compared to unsubstituted pyrazoles.

Nuclear magnetic resonance (NMR) data (e.g., $^{1}\text{H}$ and $^{13}\text{C}$ chemical shifts) confirm its regiochemistry and purity .

Properties

Molecular Formula |

C10H10Cl3N3 |

|---|---|

Molecular Weight |

278.6 g/mol |

IUPAC Name |

5-(3,4-dichlorophenyl)-2-methylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C10H9Cl2N3.ClH/c1-15-10(13)5-9(14-15)6-2-3-7(11)8(12)4-6;/h2-5H,13H2,1H3;1H |

InChI Key |

HFKCDMQMTMZKMV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Substitution with the 3,4-dichlorophenyl group:

Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine at the 5-position participates in nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base .

Example Reaction :

Condensation and Reductive Amination

The amine group undergoes condensation with carbonyl compounds (aldehydes/ketones) to form imines, which can be reduced to secondary amines. A solvent-free protocol demonstrated for a related pyrazole derivative achieved 88% yield using NaBH .

Typical Conditions :

| Reactant | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| p-Methoxybenzaldehyde | Solvent-free, 120°C, 2 h; NaBH/MeOH | N-(4-Methoxybenzyl) derivative | 88% |

Metal Coordination Chemistry

The pyrazole nitrogen and amine group can act as ligands for transition metals. For example:

-

Copper(II) Complexes : Forms stable complexes with CuCl, potentially enhancing biological activity .

Proposed Coordination Structure :

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, it can undergo metathesis reactions:

Reaction :

Comparative Reactivity of Structural Analogs

Synthetic Limitations

Scientific Research Applications

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations :

- Pyrazole vs. Indazole : The indazole derivatives (e.g., compound 2 in Table 1) exhibit broader π-conjugation, enhancing binding to kinase targets compared to pyrazole-based analogs .

- Substituent Effects : The trifluoromethyl group in fipronil increases insecticidal activity by improving membrane penetration, whereas the methyl group in the target compound improves metabolic stability .

Biological Activity: Agrochemicals: Fipronil’s sulfinyl group enhances GABA receptor antagonism, while the target compound’s amine group may target serotonin or histamine receptors . Pharmaceuticals: Indazole-quinoline hybrids show superior anticancer activity (84% yield in synthesis) compared to simpler pyrazoles, likely due to dual heterocyclic interactions .

Physicochemical Properties :

- Solubility : Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free amines or carboxamides .

- Synthetic Yield : Pyrazole derivatives with electron-withdrawing groups (e.g., dichlorophenyl) show lower yields (23–57%) due to steric hindrance during cyclization .

Research Implications

- Drug Design : The methyl group at N1 in the target compound reduces cytochrome P450-mediated oxidation, suggesting improved pharmacokinetics over unmethylated analogs .

Biological Activity

3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a dichlorophenyl group and a methyl group on the pyrazole ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines through different mechanisms.

Case Studies

- HDAC Inhibition : The compound has been evaluated as an inhibitor of histone deacetylases (HDACs), which are critical in cancer progression. A related pyrazole compound demonstrated an IC50 value of 17 nM against HDAC8, indicating a strong potential for similar activity in this compound .

- Cell Line Studies : In vitro studies revealed that compounds with structural similarities exhibited cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The structure-activity relationship (SAR) suggested that modifications in the phenyl ring significantly influence the anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research indicates that these compounds can modulate inflammatory pathways effectively.

- Inhibition of Prostaglandin Synthesis : Pyrazole derivatives have been shown to inhibit prostaglandin D synthase, which plays a role in inflammation. This inhibition can lead to reduced levels of inflammatory mediators .

- Molecular Docking Studies : Computational studies using molecular docking techniques have demonstrated that these compounds can bind effectively to target proteins involved in inflammatory responses, suggesting their potential as anti-inflammatory agents .

Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of pyrazole derivatives. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells makes these compounds significant in neuropharmacology.

Neuroprotection Studies

- Neuroprotective Activity : Compounds similar to this compound have shown neuroprotective effects at micromolar concentrations by inhibiting HDACs, which are implicated in neurodegenerative diseases .

- Cell Viability Assays : Studies involving neuronal cell lines have demonstrated that these compounds can enhance cell viability and reduce apoptosis under oxidative stress conditions.

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via condensation reactions involving substituted pyrazole intermediates. For example, α,β-unsaturated ketones derived from aromatic aldehydes (e.g., 4-chlorobenzaldehyde) can react with pyrazole precursors under controlled conditions to form the core structure . Key parameters include solvent polarity, temperature (60–80°C), and catalyst selection (e.g., acid/base systems). Multi-step protocols may involve Vilsmeier–Haack reactions for introducing substituents . Yield optimization requires precise stoichiometric ratios and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

- NMR spectroscopy : and NMR are critical for verifying substitution patterns and aromatic proton environments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold) .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and stereoelectronic effects .

Q. What pharmacological screening protocols have been applied to assess its bioactivity?

Standard assays include:

- Antimicrobial activity : Agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with MIC (minimum inhibitory concentration) calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH cofactor systems .

Advanced Research Questions

Q. How can computational reaction design tools (e.g., quantum chemical calculations) be integrated into synthetic pathway development?

Quantum mechanical methods (DFT, MP2) predict reaction energetics and transition states. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) and bypass trial-and-error approaches . This reduces development time by 30–50% in multi-step syntheses .

Q. What methodologies resolve contradictions between computational predictions and experimental outcomes in its synthesis?

- Error analysis : Compare DFT-calculated activation energies with experimental kinetic data to identify systematic deviations (e.g., solvent effects omitted in simulations) .

- Sensitivity testing : Vary input parameters (e.g., temperature, pressure) in computational models to align with empirical yield curves .

- Meta-analysis : Cross-reference literature data (e.g., conflicting yield reports) using statistical tools like principal component analysis (PCA) to isolate variables causing discrepancies .

Q. How can reaction parameters be optimized using statistical experimental design (DoE)?

- Factorial design : Screen variables (e.g., temperature, catalyst loading, solvent ratio) in a 2 factorial matrix to identify significant factors .

- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., interaction effects between pH and temperature) to predict optimal conditions .

- Case study : A 3-factor Box-Behnken design reduced reaction time by 40% while maintaining >90% yield in pyrazole derivatization .

Q. What strategies mitigate hygroscopicity and stability challenges during storage?

- Lyophilization : Convert the hydrochloride salt to a free base for improved stability .

- Desiccants : Store under inert atmosphere (argon) with molecular sieves to prevent hydrolysis .

- Accelerated stability studies : Conduct stress testing (40°C/75% RH for 6 months) to identify degradation pathways (e.g., dechlorination) .

Q. How can purity be validated in complex matrices (e.g., biological samples)?

- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM (multiple reaction monitoring) modes .

- Ion chromatography : Detect counterion (Cl⁻) stoichiometry deviations caused by incomplete salt formation .

Q. What structural modifications enhance bioactivity while retaining the pyrazole core?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3,4-dichlorophenyl ring to improve target binding affinity .

- Heterocyclic fusion : Attach triazole or oxadiazole moieties to the pyrazole nitrogen to modulate pharmacokinetics .

- Case study : Fluorine analogs of related pyrazoles showed 10-fold increased potency in kinase inhibition assays .

Q. What are best practices for comparative analysis in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.